1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide

Description

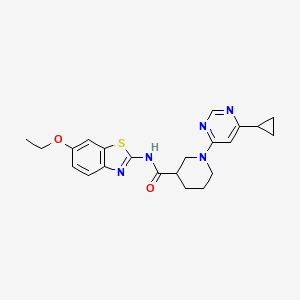

The compound 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide features a hybrid scaffold combining three key moieties:

- A 6-cyclopropylpyrimidin-4-yl group, which enhances lipophilicity and metabolic stability.

- A 6-ethoxy-1,3-benzothiazol-2-yl substituent, which may influence solubility and target binding.

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2S/c1-2-29-16-7-8-17-19(10-16)30-22(25-17)26-21(28)15-4-3-9-27(12-15)20-11-18(14-5-6-14)23-13-24-20/h7-8,10-11,13-15H,2-6,9,12H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNQFKQBABAJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual components, such as the cyclopropylpyrimidine, ethoxybenzothiazole, and piperidine derivatives. These components are then coupled through various reactions, including:

Nucleophilic substitution: This reaction can be used to introduce the piperidine moiety to the benzothiazole ring.

Amidation: The carboxamide group is formed by reacting an amine with a carboxylic acid or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide might be investigated for its therapeutic potential. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: The compound could inhibit specific enzymes, affecting metabolic pathways.

Receptor binding: It might bind to receptors, modulating signal transduction pathways.

Ion channel modulation: The compound could influence ion channels, altering cellular activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

5-Bromo-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Methylsulfanyl-Pyrimidine-4-Carboxamide (Z14, ZINC27742665)

- Pyrimidine-carboxamide backbone for scaffold similarity.

- Key Differences :

- Substituents : Bromo (Br) and methylsulfanyl (SMe) groups at pyrimidine C2/C5 vs. cyclopropyl at pyrimidine C6 in the target compound.

- Core Structure : Pyrimidine directly linked to benzothiazole vs. piperidine spacer in the target.

- The piperidine linker in the target compound could enhance conformational flexibility, influencing binding kinetics .

Table 1. Structural Comparison with Z14

| Feature | Target Compound | Z14 (ZINC27742665) |

|---|---|---|

| Pyrimidine Substituents | C6: Cyclopropyl | C2: SMe, C5: Br |

| Benzothiazole Substituent | C6: Ethoxy | C6: Ethoxy |

| Linker | Piperidine-3-carboxamide | Direct pyrimidine-benzothiazole |

| Molecular Weight* | ~438.5 g/mol (estimated) | ~439.3 g/mol (calculated) |

N-(Adamantan-1-yl)-4-(4-(6-Aminohexyl)Piperazin-1-yl)-6-Ethoxy-1,3,5-Triazin-2-Amine (12, UOSD010)

- Shared Features :

- Key Differences: Core Heterocycle: Triazine vs. pyrimidine in the target compound. Substituents: Adamantyl and aminohexyl groups vs. cyclopropyl and benzothiazole.

- The adamantyl group in UOSD010 may enhance blood-brain barrier penetration compared to the benzothiazole in the target compound .

4-(4-Bromo-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(6-Methoxy-5-Methylpyridin-3-yl)Piperidine-1-Carboxamide (35)

- Shared Features :

- Key Differences :

- Functional Groups : Bromo and oxo groups on benzodiazol vs. ethoxy on benzothiazole.

- Target Specificity : Compound 35 inhibits 8-oxo-Guo pathways, while the target compound’s mechanism is undefined.

- Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.